molecular formula C15H13NO3 B8610751 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene

1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene

Cat. No. B8610751
M. Wt: 255.27 g/mol
InChI Key: MSDHJAWQEZOXGV-UHFFFAOYSA-N
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Patent
US05853713

Procedure details

2-(4-(Phenylmethoxy)phenyl)ethylamlne. Lithium aluminum hydride (8.48 g, 223 mmol) was suspended in dry diethyl ether (600 mL). 1-(2-Nitroethenyl)-4-(phenylmethoxy)benzene (13.9 g, 55 mmol) was extracted into this mixture using a Soxhlet apparatus. The mixture was boiled under reflux for 16 h. Water (7.38 mL) was added, followed by aqueous sodium hydroxide (20%; 5.53 mL) and water (27.8 mL). The suspension was filtered. The solvent was evaporated from the filtrate under reduced pressure to give 2-(4-(phenylmethoxy)phenyl)ethylamine (11.25 g, 91%).
Quantity
8.48 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.38 mL
Type
reactant
Reaction Step Three
Quantity
5.53 mL
Type
reactant
Reaction Step Four
Name
Quantity
27.8 mL
Type
reactant
Reaction Step Five
Quantity
600 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N+:7]([CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[CH:14][CH:13]=1)([O-])=O.O.[OH-].[Na+]>C(OCC)C>[C:20]1([CH2:19][O:18][C:15]2[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][NH2:7])=[CH:17][CH:16]=2)[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.48 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CC=C(C=C1)OCC1=CC=CC=C1
Step Three
Name
Quantity
7.38 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5.53 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
27.8 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COC1=CC=C(C=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 11.25 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.